molecular formula C3HCl2NO2 B13770362 Dichloroacetyl isocyanate CAS No. 6077-65-2

Dichloroacetyl isocyanate

Cat. No.: B13770362
CAS No.: 6077-65-2
M. Wt: 153.95 g/mol
InChI Key: TVPVPCIFAVVLAU-UHFFFAOYSA-N
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Description

Dichloroacetyl isocyanate is an organic compound with the molecular formula C3HCl2NO2. It is a derivative of isocyanate and is characterized by the presence of two chlorine atoms attached to the acetyl group. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichloroacetyl isocyanate can be synthesized through the reaction of dichloroacetyl chloride with sodium cyanate. The reaction typically occurs in an inert solvent such as dichloromethane or ether. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and to prevent decomposition of the product .

Industrial Production Methods

Industrial production of this compound often involves the use of phosgene-free methods due to the toxicity of phosgene. One such method includes the thermal decomposition of carbamates, which are formed by the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, or urea . This method is preferred for its safety and environmental benefits.

Chemical Reactions Analysis

Types of Reactions

Dichloroacetyl isocyanate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Dichloroacetic acid and carbon dioxide.

    Aminolysis: Ureas.

    Alcoholysis: Carbamates.

Scientific Research Applications

Dichloroacetyl isocyanate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of dichloroacetyl isocyanate involves its reactivity with nucleophiles such as water, amines, and alcohols. The compound reacts with these nucleophiles to form stable products such as acids, ureas, and carbamates. The reactivity is attributed to the electrophilic nature of the carbonyl carbon in the isocyanate group, which facilitates nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dichloroacetyl isocyanate is unique due to its specific reactivity profile and the presence of two chlorine atoms, which influence its chemical behavior and applications. Its ability to form stable derivatives with various nucleophiles makes it valuable in synthetic chemistry and industrial applications .

Properties

CAS No.

6077-65-2

Molecular Formula

C3HCl2NO2

Molecular Weight

153.95 g/mol

IUPAC Name

2,2-dichloroacetyl isocyanate

InChI

InChI=1S/C3HCl2NO2/c4-2(5)3(8)6-1-7/h2H

InChI Key

TVPVPCIFAVVLAU-UHFFFAOYSA-N

Canonical SMILES

C(=NC(=O)C(Cl)Cl)=O

Origin of Product

United States

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